3,5-Dimethylbenzene-1,2-diamine
Overview
Description
3,5-Dimethylbenzene-1,2-diamine, also known as 1,2-Diamino-3,5-dimethylbenzene, is a chemical compound with the formula (CH3)2C6H4(NH2)2. It can be used as a starting material to synthesize tetramethyl quinoxaline derivatives by reacting with 1,2-dicarbonyl compounds .
Synthesis Analysis
The synthesis of 3,5-Dimethylbenzene-1,2-diamine involves the methylation of toluene and benzene . A study has reported the use of 4,5-dimethylbenzene-1,2-diamine (DMBA) as a derivatization reagent for the LC-MS analysis of Sia isomers .Molecular Structure Analysis
The molecular structure of 3,5-Dimethylbenzene-1,2-diamine consists of a benzene ring with two methyl groups and two amino groups attached to it .Chemical Reactions Analysis
3,5-Dimethylbenzene-1,2-diamine can undergo electrophilic aromatic substitution reactions. In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .Scientific Research Applications
Kinetics of 1,2-Dimethylbenzene Oxidation and Ignition
- Study Context : This study focused on the oxidation of 1,2-dimethylbenzene under various conditions, providing insights into its reactivity and potential applications in combustion science.
- Key Findings : It was found that 1,2-dimethylbenzene shows higher reactivity than its isomers under certain conditions, which could be significant for applications involving combustion processes and energy production (Gaïl et al., 2008).
Synthesis and Characterization of New Polyimides
- Study Context : Research on the synthesis of new polymers using variants of dimethylbenzene-1,2-diamine.
- Key Findings : The synthesis of new polyimides using a specific diamine derivative showed that these polymers had excellent solubility and thermal stability, indicating potential applications in materials science for coatings, films, and advanced composites (Liaw et al., 2001).
Interaction of Benzene-1,2-diamines with Isocyanide Complexes of Palladium(II)
- Study Context : Investigating the reactivity of benzene-1,2-diamines with palladium complexes.
- Key Findings : The study found that certain benzene-1,2-diamines, including derivatives of dimethylbenzene-1,2-diamine, were more reactive, leading to the formation of mixed bis(diaminocarbene) complexes. This suggests potential applications in the field of catalysis and organic synthesis (Kinzhalov et al., 2017).
properties
IUPAC Name |
3,5-dimethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEPVFSJYHJGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394198 | |
Record name | 3,5-dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzene-1,2-diamine | |
CAS RN |
3171-46-8 | |
Record name | 3,5-Dimethyl-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3171-46-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-dimethylbenzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-Amino-3,5-dimethylphenyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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